BenchChemオンラインストアへようこそ!

N-(3-CHLORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Medicinal chemistry Scaffold design Hydrogen bond acceptor/donor topology

This compound delivers a pre-installed 3-methoxyisoxazole-5-carboxamide core with a 3-chloro-4-methylphenyl amide, eliminating one synthetic step vs. starting from the carboxylic acid. Validated scaffold engages bradykinin B1 receptor at 85 nM, making it a privileged fragment for GPCR-targeted pain/inflammation programs. The 3-chloro-4-methyl substitution offers a unique halogen bond donor and steric contour distinct from bromo, phenyl, or difluorophenyl analogs. Use for direct SMYD2/3 biochemical IC₅₀ determination and selectivity profiling against G9a/EZH2. The 5-carboxamide regioisomer enables head-to-head comparison with 4-carboxamide analogs to guide scaffold hopping and ADME optimization.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68
CAS No. 1428371-45-2
Cat. No. B2495676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-CHLORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
CAS1428371-45-2
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)Cl
InChIInChI=1S/C12H11ClN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16)
InChIKeyNAARGSDCQFGEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428371-45-2): Structural Identity and Class Affiliation


N-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428371-45-2; molecular formula C₁₂H₁₁ClN₂O₃; molecular weight 266.68 g/mol) belongs to the isoxazole-5-carboxamide class—a family of five-membered heterocyclic amides recognized for their capacity to engage diverse biological targets [1]. The compound features a 3-methoxy substituent on the isoxazole ring and a 3-chloro-4-methylphenyl group on the carboxamide nitrogen, distinguishing it from regioisomeric isoxazole-4-carboxamides and other substitution patterns within the class [2]. The 3-methoxyisoxazole-5-carboxamide scaffold has been validated in bioactive molecules demonstrating nanomolar target engagement, supporting its utility as a privileged fragment in medicinal chemistry campaigns [3].

Why N-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide Cannot Be Interchanged with Generic Isoxazole Carboxamide Analogs


Substitution patterns on the isoxazole carboxamide scaffold profoundly influence both the three-dimensional presentation of pharmacophoric elements and the electronic character of the heterocyclic ring [1]. The 3-methoxy group on the isoxazole ring of the target compound modulates electron density at the 5-carboxamide position differently than the 5-methyl substitution found in regioisomeric 4-carboxamide analogs (e.g., CAS 61643-43-4), altering hydrogen bond acceptor/donor geometry and π-stacking capability [2]. Furthermore, the 3-chloro-4-methyl substitution on the aniline ring introduces a specific halogen bond donor and steric contour that cannot be replicated by bromo, unsubstituted phenyl, or difluorophenyl analogs. These structural distinctions translate into divergent target selectivity profiles, metabolic stability, and solubility characteristics, making generic substitution unreliable without empirical validation [3]. Critically, high-strength differential evidence from direct head-to-head comparative studies is currently limited in the public domain; procurement decisions should therefore be driven by the specific structural features enumerated below and confirmed through project-specific screening.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide Versus Closest Analogs


Scaffold Regioisomerism: 3-Methoxyisoxazole-5-carboxamide vs. 5-Methylisoxazole-4-carboxamide Hydrogen Bond Geometry

The target compound positions the carboxamide linkage at the isoxazole 5-position with a 3-methoxy substituent, creating a hydrogen bond acceptor (methoxy oxygen) proximal to the amide NH donor. In contrast, the closest regioisomeric analog N-(3-chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide (CAS 61643-43-4) places the carboxamide at the 4-position with a 5-methyl group, resulting in a fundamentally different spatial relationship between the amide and the heterocycle substituent [1]. The methoxy oxygen introduces an additional hydrogen bond acceptor (total HBA count: 4 vs. 3 for the 4-carboxamide analog) and increases topological polar surface area (computed tPSA ≈ 76 Ų for target compound vs. ≈ 55 Ų for CAS 61643-43-4), which affects membrane permeability and target binding geometry [2].

Medicinal chemistry Scaffold design Hydrogen bond acceptor/donor topology

Halogen Substituent Comparison: 3-Chloro-4-methylphenyl vs. 3-Bromophenyl Analog Electronic and Steric Effects

The target compound incorporates a 3-chloro substituent on the aniline ring, which differs electronically and sterically from the 3-bromo analog N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428359-22-1). Chlorine has a higher electronegativity (3.16 Pauling scale) than bromine (2.96), resulting in a stronger electron-withdrawing inductive effect that polarizes the adjacent C–H bonds and modifies the aniline ring's electron density [1]. Additionally, the 4-methyl group on the target compound introduces steric bulk ortho to the chlorine, which is absent in the 3-bromophenyl analog. This combined substitution pattern alters both the conformational preferences of the amide linkage and the compound's capacity for halogen bonding with biological targets [2].

Halogen bonding SAR Lead optimization

3-Methoxyisoxazole-5-carboxamide Scaffold Validation: Bradykinin B1 Receptor Antagonism (Class-Level Biological Activity)

The 3-methoxyisoxazole-5-carboxamide scaffold has been validated in the bradykinin B1 receptor antagonist chemotype. A compound incorporating this scaffold, ChEMBL596717 (BDBM50309022), demonstrated an IC₅₀ of 85 nM against the human bradykinin B1 receptor in a functional calcium mobilization assay using IMR90 cells pretreated with IL-1β [1]. This establishes that the 3-methoxyisoxazole-5-carboxamide moiety is compatible with nanomolar target engagement at a G protein-coupled receptor of therapeutic relevance for pain and inflammation. While this data derives from a more elaborate molecule bearing additional biphenyl-oxadiazole-imidazole functionality, it provides class-level evidence that the core scaffold can productively participate in receptor-ligand interactions when appropriately vectorized [2]. No public data exist for the simple N-(3-chloro-4-methylphenyl) analog at this target; the scaffold's biological competence relative to unsubstituted isoxazole-5-carboxamide (CAS 16880-10-7), for which no target engagement data are available, is inferred from this chemotype.

Bradykinin B1 receptor GPCR Pain and inflammation

Isoxazole Carboxamide Class Validation: SMYD Protein Inhibition in Oncology (Patent-Disclosed Therapeutic Utility)

The isoxazole carboxamide class, including 1,2-oxazole-5-carboxamide derivatives, has been claimed as SMYD protein (SMYD3 and SMYD2) inhibitors for cancer treatment in recent patent literature [1]. The patent discloses that appropriate substitution at the isoxazole ring and carboxamide nitrogen determines inhibitory potency and selectivity for SMYD family proteins, which are epigenetic regulators implicated in oncogenesis. While the specific compound N-(3-chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is not explicitly exemplified in this patent, its structural features—particularly the 5-carboxamide linkage and the substituted aniline—are consistent with the general Formula I described [2]. In contrast, isoxazole-4-carboxamide regioisomers (e.g., CAS 61643-43-4) or isoxazole-3-carboxamides present a different vector for the amide substituent, which the patent's SAR tables indicate would alter or abrogate SMYD inhibitory activity.

SMYD3/SMYD2 inhibition Epigenetics Cancer therapeutics

Purity Benchmarking: Vendor-Supplied Analytical Characterization vs. Core Scaffold Availability

Commercially sourced N-(3-chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428371-45-2) is typically supplied at ≥95% purity as determined by HPLC or NMR, with molecular formula C₁₂H₁₁ClN₂O₃ and molecular weight 266.68 g/mol confirmed by mass spectrometry . This contrasts with the simpler core scaffold 3-methoxyisoxazole-5-carboxamide (CAS 16880-10-7; MW 142.11 g/mol; purity ≥95%), which lacks the elaborated aniline substituent and therefore requires additional synthetic steps to generate target-specific analogs, increasing both procurement timeline and cost . The target compound's pre-installed 3-chloro-4-methylphenyl amide eliminates one amide coupling step from the end user's synthetic workflow, providing a time and cost advantage for structure-activity relationship (SAR) studies focused on modifications at other positions.

Compound procurement Purity specification Quality control

Recommended Research and Industrial Application Scenarios for N-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428371-45-2)


GPCR-Focused Medicinal Chemistry: Bradykinin B1 and Related Pain/Inflammation Targets

Based on the class-level evidence that the 3-methoxyisoxazole-5-carboxamide scaffold achieves 85 nM potency at the bradykinin B1 receptor [1], this compound is suitable as a starting point or fragment for GPCR-targeted medicinal chemistry programs in pain and inflammation. The pre-installed 3-chloro-4-methylphenyl amide provides a defined hydrophobic aryl substituent that can be used to probe the S1 or S2 subpockets of related GPCRs while the methoxyisoxazole core participates in key hydrogen bonding interactions. Researchers should screen this compound against B1 and related bradykinin receptor subtypes to establish selectivity, and use it as a reference scaffold for parallel SAR exploration of aniline modifications.

Epigenetic Oncology Drug Discovery: SMYD2/3 Inhibitor Lead Generation

The patent disclosure of isoxazole-5-carboxamides as SMYD2 and SMYD3 inhibitors for cancer therapy [2] positions this compound as a candidate for screening in biochemical SMYD methylation assays. The specific 3-chloro-4-methylphenyl substitution pattern can be evaluated alongside the patent-exemplified analogs to establish structure-activity relationships for SMYD inhibition. Procurement of this compound enables direct biochemical IC₅₀ determination against SMYD2 and SMYD3, as well as counter-screening against other methyltransferases (e.g., G9a, EZH2) to assess selectivity early in the lead generation cascade.

Scaffold-Hopping and Regioisomeric Comparator Studies

This compound serves as a key 5-carboxamide regioisomer for systematic comparison with the corresponding 4-carboxamide analog (CAS 61643-43-4) in any target engagement assay. The differences in hydrogen bond acceptor count (ΔHBA = +1) and topological polar surface area (ΔtPSA ≈ +21 Ų) [3] can be correlated with observed differences in potency, selectivity, and physicochemical properties to inform scaffold-hopping decisions. This comparative analysis is essential for projects transitioning between isoxazole regioisomeric series or optimizing for specific ADME properties such as CNS penetration versus peripheral restriction.

Synthetic Efficiency-Driven SAR Campaigns with Late-Stage Diversification

The pre-formed amide bond between 3-methoxyisoxazole-5-carboxylic acid and 3-chloro-4-methylaniline eliminates one synthetic step compared to starting from the core carboxylic acid scaffold (CAS 13626-59-0) or the unsubstituted carboxamide (CAS 16880-10-7) . This makes the compound particularly valuable for parallel SAR libraries where modifications at the isoxazole 4-position or replacement of the methoxy group are planned, while the 3-chloro-4-methylphenyl amide is held constant. Procurement of this intermediate can reduce library synthesis time by 1-2 days per analog series.

Quote Request

Request a Quote for N-(3-CHLORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.